N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUXCVHZTKVLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against various human cancer cell lines.
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines. Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines. This suggests that the compound is effective in inhibiting the growth of these cancer cells.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to exhibit potent growth inhibition properties against various human cancer cell lines. This suggests that N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation.
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.54 g/mol. The structure features several functional groups including a benzo[d][1,3]dioxole moiety , a thiadiazole ring , and a bromofuran group , which are critical for its biological interactions.
Target and Mode of Action
Research indicates that compounds similar to this compound exhibit significant antitumor activity. The proposed mechanisms include:
- Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest: Studies indicate that this compound may cause S-phase and G2/M-phase arrests in HeLa cells.
These actions suggest that the compound interferes with cellular pathways related to growth and division.
Antitumor Activity
The compound demonstrates potent growth inhibition against various human cancer cell lines. The IC50 values are generally reported to be below 5 μM, indicating strong efficacy in inhibiting cell proliferation. The following table summarizes the biological activity observed in recent studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | < 5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | < 5 | Cell cycle arrest |
| A549 (Lung Cancer) | < 5 | Growth inhibition |
Case Studies and Research Findings
- Study on Antitumor Properties : A recent study assessed the cytotoxic effects of various derivatives related to this compound on multiple cancer cell lines. Results indicated that compounds with similar structural features exhibited significant tumor growth inhibitory properties .
- Mechanistic Insights : Investigations into the biochemical pathways affected by this compound revealed its potential to modulate key signaling pathways involved in apoptosis and cell cycle regulation. For instance, compounds containing the benzo[d][1,3]dioxole moiety have been linked to enhanced apoptotic signaling.
- Comparative Analysis : In comparison with other known anticancer agents, this compound demonstrated comparable or superior efficacy against certain cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs in the literature share heterocyclic cores (thiadiazole, oxadiazole, thiazole) and substituents influencing bioactivity. Key comparisons are summarized below:
Key Observations:
- Electronic Effects : The bromofuran in the target compound may enhance electrophilic reactivity compared to nitro () or chlorophenyl () groups, influencing binding to cysteine-rich enzyme active sites.
- Heterocyclic Diversity: Thiadiazole (target) vs.
- Bioisosteric Replacements : The benzodioxol group (target) shares aromaticity with the 4-chlorophenyl moiety () but offers reduced toxicity compared to halogenated analogs .
Physicochemical Properties and Analytical Characterization
Calculated properties and experimental data for analogs highlight trends:
- Solubility : Thiadiazole derivatives (target, ) are less polar than benzofuran carbohydrazides (), likely due to bromine’s hydrophobic contribution.
- Stability : Benzodioxol groups (target, ) resist oxidative degradation better than nitro-substituted analogs ().
- Spectroscopic Confirmation : IR and NMR data for related compounds confirm carbonyl (1650–1700 cm⁻¹) and aromatic proton signals (δ 7.0–8.5 ppm) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Condensation of thiosemicarbazide derivatives with bromofuran-carboxylic acid precursors under reflux conditions (e.g., ethanol, 80°C) .
Functionalization : Coupling the benzo[d][1,3]dioxole moiety via a methylamino linker using reagents like EDCI/HOBt for amide bond formation .
Thioether Linkage : Reaction of the thiol group with α-bromoacetamide intermediates in DMF at 60°C .
- Key Parameters : Microwave-assisted synthesis (100–120°C, 20–30 min) can improve yields (75–85%) compared to conventional heating (60–70%) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of:
NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons from benzo[d][1,3]dioxole at δ 6.7–7.1 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .
Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~550–560) and fragmentation patterns .
HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients (90–95% purity threshold) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize:
Antimicrobial Assays : Broth microdilution (MIC against S. aureus and E. coli) .
Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s thiadiazole moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
Core Modifications : Replace the bromofuran with chlorothiophene or methyloxadiazole to assess electronic effects on activity .
Linker Optimization : Test ethylenediamine or PEG spacers instead of methylamino to improve solubility .
Docking Studies : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17) and validate via mutagenesis .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
Metabolic Stability Tests : Perform hepatic microsome assays (human/rat) to identify degradation products affecting potency .
Synergistic Studies : Combine with adjuvants (e.g., cisplatin) to determine if activity is context-dependent .
Q. What strategies can mitigate poor aqueous solubility during in vivo studies?
- Methodological Answer :
Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) using solvent evaporation .
Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for parenteral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
